2-Acétoxy-4'-hexyloxybenzophénone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

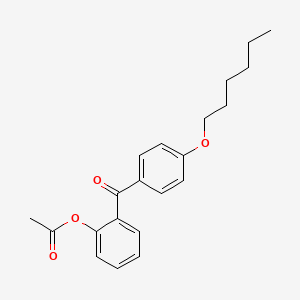

2-Acetoxy-4’-hexyloxybenzophenone is an organic compound with the molecular formula C21H24O4 and a molecular weight of 340.41 g/mol It is characterized by the presence of an acetoxy group at the second position and a hexyloxy group at the fourth position on the benzophenone core structure

Applications De Recherche Scientifique

2-Acetoxy-4’-hexyloxybenzophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Méthodes De Préparation

The synthesis of 2-Acetoxy-4’-hexyloxybenzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4’-hexyloxybenzophenone and acetic anhydride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the acetylation process. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Analyse Des Réactions Chimiques

2-Acetoxy-4’-hexyloxybenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

Substitution: The acetoxy and hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Mécanisme D'action

The mechanism of action of 2-Acetoxy-4’-hexyloxybenzophenone involves its interaction with specific molecular targets. The acetoxy and hexyloxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to these targets. The pathways involved in its mechanism of action are currently under investigation, with a focus on understanding how it exerts its effects at the molecular level .

Comparaison Avec Des Composés Similaires

2-Acetoxy-4’-hexyloxybenzophenone can be compared with other similar compounds, such as:

2-Acetoxy-4’-methoxybenzophenone: This compound has a methoxy group instead of a hexyloxy group, which affects its chemical properties and applications.

2-Acetoxy-4’-ethoxybenzophenone:

2-Acetoxy-4’-butoxybenzophenone: The butoxy group imparts unique characteristics to this compound, distinguishing it from 2-Acetoxy-4’-hexyloxybenzophenone.

Activité Biologique

Overview

2-Acetoxy-4'-hexyloxybenzophenone (CAS No. 890098-60-9) is an organic compound with the molecular formula C21H24O4 and a molecular weight of 340.41 g/mol. This compound has garnered interest in scientific research due to its potential biological activities, particularly its interactions with biological macromolecules and applications in medicine and industry.

Chemical Structure and Properties

The structural formula of 2-Acetoxy-4'-hexyloxybenzophenone features an acetoxy group attached to a benzophenone backbone, which is further substituted by a hexyloxy group. This unique structure contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H24O4 |

| Molecular Weight | 340.41 g/mol |

| IUPAC Name | [2-(4-Hexoxybenzoyl)phenyl] acetate |

| InChI Key | DLSRCGJXAXNIGB-UHFFFAOYSA-N |

The biological activity of 2-Acetoxy-4'-hexyloxybenzophenone is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The acetoxy and hexyloxy substituents influence the compound's binding affinity and reactivity, allowing it to modulate several biological pathways.

Preliminary studies suggest that this compound may inhibit certain proteases by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it may influence gene expression by interacting with transcription factors, indicating potential roles in cellular signaling pathways related to inflammation and pain management.

Biological Activity Studies

Research on the biological activity of 2-Acetoxy-4'-hexyloxybenzophenone has focused on its therapeutic potential, particularly in drug development. Key findings include:

- Antioxidant Properties : Studies have indicated that the compound exhibits significant antioxidant activity, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Research has shown that it may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Activity : Some investigations have reported antimicrobial effects against various pathogens, highlighting its potential as a natural preservative in food and cosmetic products.

Case Studies

- In Vitro Studies : A study assessed the cytotoxic effects of 2-Acetoxy-4'-hexyloxybenzophenone on cancer cell lines. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent.

- Animal Models : In rodent models, administration of the compound demonstrated reduced inflammation markers following induced inflammation, supporting its anti-inflammatory properties.

- Comparative Analysis : When compared with similar compounds like 2-Acetoxy-4'-methoxybenzophenone, 2-Acetoxy-4'-hexyloxybenzophenone exhibited enhanced biological activity, likely due to the hexyloxy group's influence on solubility and membrane permeability.

Toxicological Profile

Understanding the safety profile of 2-Acetoxy-4'-hexyloxybenzophenone is crucial for its application in pharmaceuticals and cosmetics. Toxicological assessments have indicated that while low doses show beneficial effects, higher concentrations may lead to cytotoxicity and oxidative stress. Long-term studies are necessary to fully elucidate its safety profile.

Propriétés

IUPAC Name |

[2-(4-hexoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-3-4-5-8-15-24-18-13-11-17(12-14-18)21(23)19-9-6-7-10-20(19)25-16(2)22/h6-7,9-14H,3-5,8,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSRCGJXAXNIGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641589 |

Source

|

| Record name | 2-[4-(Hexyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-60-9 |

Source

|

| Record name | 2-[4-(Hexyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.